3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
CAS No.: 137374-74-4
Cat. No.: VC21247390
Molecular Formula: C15H9FO4
Molecular Weight: 272.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137374-74-4 |
---|---|
Molecular Formula | C15H9FO4 |
Molecular Weight | 272.23 g/mol |
IUPAC Name | 3-(2-fluorophenoxy)-7-hydroxychromen-4-one |
Standard InChI | InChI=1S/C15H9FO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |
Standard InChI Key | HRRFNGSXGVNKIR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)F |
Canonical SMILES | C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)F |
Introduction
Chemical Properties and Structure
Molecular Information
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is characterized by precise molecular parameters that define its chemical identity. The compound possesses a well-defined structure with specific identifiers that distinguish it from related chromone derivatives.
Table 1: Key Molecular Parameters of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
Parameter | Value |
---|---|
CAS Number | 137374-74-4 |
Molecular Formula | C₁₅H₉FO₄ |
Molecular Weight | 272.23 g/mol |
IUPAC Name | 3-(2-fluorophenoxy)-7-hydroxychromen-4-one |
Standard InChI | InChI=1S/C15H9FO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |
Standard InChIKey | HRRFNGSXGVNKIR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)F |
The molecular structure consists of a chromenone backbone (a benzopyran ring system with a ketone at position 4) that bears two key functional groups: a 2-fluorophenoxy substituent at position 3 and a hydroxyl group at position 7. These structural features contribute significantly to the compound's chemical behavior and biological activity profile.
Structural Characteristics
The core structure of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one exhibits several important structural features that influence its reactivity and biological interactions. The chromenone backbone consists of a benzene ring fused with a pyran ring that contains a carbonyl group at the 4-position, creating the characteristic 4H-chromen-4-one structure.
The 2-fluorophenoxy group at position 3 introduces both steric and electronic effects that distinguish this compound from other chromenone derivatives. The fluorine atom, being strongly electronegative, affects the electron distribution within the phenoxy group, potentially influencing interactions with biological targets. The presence of the hydroxyl group at position 7 provides a potential site for hydrogen bonding and further modification, contributing to the compound's solubility profile and its ability to interact with biological receptors.
Synthesis Methods
Alternative Synthesis Strategies
While the direct nucleophilic substitution represents the most straightforward approach, alternative synthetic strategies have been developed to improve yields and accommodate various starting materials. These methods may involve:
-
Triazole-mediated synthesis, similar to that used for related chromone derivatives, which involves the formation of intermediates that can undergo nucleophilic substitution with appropriate phenolic compounds
-
Ring closure reactions of appropriately substituted enaminoketones to form the chromenone core, followed by functionalization to introduce the 2-fluorophenoxy and 7-hydroxy groups
These alternative methods provide versatility in the synthetic approach, allowing for the preparation of the target compound from different starting materials depending on availability and specific research requirements.
Chemical Reactivity
Reactive Centers and Functional Group Chemistry
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one contains several reactive centers that dictate its chemical behavior. The compound undergoes various chemical transformations, particularly at its functional groups:
-
The hydroxyl group at position 7 serves as a nucleophilic center and can participate in various reactions:
-
Oxidation to form a ketone using oxidizing agents such as potassium permanganate
-
Etherification reactions to form various ethers
-
Esterification to produce corresponding esters
-
-
The carbonyl group at position 4 is susceptible to nucleophilic attack and can undergo:
-
Reduction reactions using reducing agents like sodium borohydride to form alcohols
-
Nucleophilic addition reactions
-
Condensation reactions with appropriate nucleophiles
-
-
The ether linkage connecting the fluorophenyl group can potentially undergo cleavage under strongly acidic or basic conditions, although it demonstrates reasonable stability under moderate conditions.
Stability and Degradation Pathways
-
pH Sensitivity: Extreme pH conditions may lead to hydrolysis of the ether bond or modifications of the hydroxyl group
-
Photosensitivity: The chromone core may undergo photochemical reactions upon prolonged exposure to UV light
-
Thermal Stability: The compound generally shows good thermal stability but may degrade at elevated temperatures (>200°C)
Understanding these degradation pathways is crucial for proper handling, storage, and application of the compound in research and development settings.
Biological Activities and Applications
Anti-inflammatory Properties
One of the most significant biological activities attributed to 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is its anti-inflammatory potential. The compound has shown promising effects in modulating inflammatory pathways, potentially through:
-
Inhibition of pro-inflammatory cytokine production
-
Modulation of inflammatory signaling cascades
-
Interference with leukocyte recruitment and activation
These anti-inflammatory effects may be partially attributed to the structural similarities with flavonoids, which are known for their anti-inflammatory properties. The specific arrangement of the fluorophenoxy and hydroxyl groups contributes to the compound's ability to interact with proteins involved in inflammatory processes.
Antioxidant Activities
-
The presence of the hydroxyl group at position 7, which can donate hydrogen atoms to neutralize free radicals
-
The ability of the chromenone core to stabilize resulting radicals through resonance
-
Potential metal-chelating properties that may prevent metal-catalyzed oxidation reactions
These antioxidant properties suggest potential applications in conditions associated with oxidative stress and free radical damage, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Comparing 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one with structurally related compounds provides valuable insights into structure-activity relationships and helps identify critical structural features for biological activity.
Table 2: Comparison of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one with Related Compounds
These structural differences result in distinct physicochemical properties and potentially different biological activities. For instance:
-
The position of the fluorine atom (ortho vs. para) on the phenoxy ring can affect the electronic distribution and molecular conformation
-
The presence of additional functional groups, such as the trifluoromethyl group, can significantly alter lipophilicity and binding affinity
-
The replacement of the ether linkage with a direct carbon-carbon bond changes the molecular geometry and flexibility
Structure-Activity Relationships
Analysis of the structural variations among these related compounds provides insights into structure-activity relationships (SAR):
-
The presence and position of halogen atoms (F vs. Cl) impact electronic properties and lipophilicity, potentially affecting membrane permeability and receptor interactions
-
The hydroxyl group at position 7 appears to be a common feature across several bioactive derivatives, suggesting its importance for biological activity
-
The introduction of additional functional groups (e.g., trifluoromethyl) at position 2 may enhance certain biological activities, possibly through increased metabolic stability or altered receptor binding
These SAR observations provide valuable guidance for the design and development of optimized derivatives with enhanced biological properties for specific therapeutic applications.
Current Research and Future Perspectives
Recent Advances in Synthesis and Characterization
Recent research on 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one and related compounds has focused on improving synthetic methodologies to enhance yield and purity. Advanced spectroscopic techniques have enabled more detailed structural characterization, providing insights into the compound's conformation and electronic properties.
Researchers have also explored green chemistry approaches to the synthesis of chromone derivatives, emphasizing environmentally friendly reaction conditions and reduced use of hazardous reagents. These efforts align with the growing emphasis on sustainable chemical processes in pharmaceutical research.
Emerging Applications and Research Directions
Current research is expanding the potential applications of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one beyond its established anti-inflammatory and antioxidant properties:
-
Investigation of potential antiproliferative activities against various cancer cell lines
-
Exploration of neuroprotective effects in models of neurodegenerative diseases
-
Studies on structure modifications to optimize pharmacokinetic properties and target specificity
-
Development of novel drug delivery systems to enhance bioavailability
These research directions highlight the compound's versatility and potential significance in addressing various health challenges. The ongoing efforts to understand its mechanism of action at the molecular level will likely unveil new applications and guide the development of more effective derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume